molecular formula C8H9ClN2O B1361084 1-(3-Chloro-4-methylphenyl)urea CAS No. 13142-64-8

1-(3-Chloro-4-methylphenyl)urea

Cat. No. B1361084
CAS RN: 13142-64-8
M. Wt: 184.62 g/mol
InChI Key: GAFWRUXZGSUTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)urea is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-4-methylphenyl)urea is represented by the SMILES notation Cc1ccc(cc1Cl)NC(=O)N . This indicates that the molecule consists of a 3-chloro-4-methylphenyl group attached to a urea group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chloro-4-methylphenyl)urea include a density of 1.3±0.1 g/cm3, boiling point of 284.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Cytokinin Activity in Plant Biology

  • Urea derivatives, including those related to 1-(3-Chloro-4-methylphenyl)urea, have been studied for their cytokinin activity, which is crucial in plant growth and development. For example, N-phenyl-N'-(2-chloro-4-pyridyl)urea derivatives show significant cytokinin activity in tobacco callus bioassays (Takahashi et al., 1978).

Chemical Synthesis and Characterization

  • Research includes the synthesis and characterization of various N-phenyl-N' urea derivatives for different scientific applications. For instance, studies have been conducted on the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N'-(p-substitutedphenyl) Urea derivatives (Liu He-qin, 2010).

Photocatalytic Degradation Studies

  • Studies on photocatalytic degradation involve urea derivatives like chlortoluron, which is closely related to 1-(3-Chloro-4-methylphenyl)urea. These studies are significant in understanding environmental interactions and degradation pathways of such compounds (Amorisco et al., 2006).

Anticancer Research

  • Urea derivatives have been investigated for their potential as anticancer agents. For example, studies on N-mesityl-N'-(3-methylphenyl)urea and similar compounds have shown promising results in enzyme inhibition and anticancer activity (Mustafa et al., 2014).

Nonlinear Optical Material Research

  • In the field of materials science, derivatives like 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one have been synthesized and characterized for their potential as nonlinear optical materials, which are crucial in various photonic applications (Crasta et al., 2004).

Corrosion Inhibition Studies

  • Urea derivatives have been studied for their role in corrosion inhibition, especially in protecting metals like mild steel in acidic environments. This research is significant in industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).

Future Directions

As a reference standard, 1-(3-Chloro-4-methylphenyl)urea is used for environmental analysis and testing . Its use may expand as our understanding of its properties and potential applications grows.

properties

IUPAC Name

(3-chloro-4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFWRUXZGSUTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274795
Record name N-(3-chloro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)urea

CAS RN

13142-64-8
Record name NSC211456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chloro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-PARA-TOLYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-methylphenyl)urea

Citations

For This Compound
11
Citations
E Bichon, M Dupuis, B Le Bizec, F André - Journal of Chromatography B, 2006 - Elsevier
A method was developed for the determination of several phenylurea and triazine herbicides and their transformation products in oysters at the low μg/kg level. Pressurised liquid …
Number of citations: 46 www.sciencedirect.com
R Carabias-Martınez, E Rodrıguez-Gonzalo… - Analytica Chimica …, 2004 - Elsevier
A method for the simultaneous determination of 10 sulfonyl- and phenylurea herbicides (chlorsulfuron, triasulfuron, fenuron, monuron, fluometuron, chlorotoluron, isoproturon, diuron, …
Number of citations: 156 www.sciencedirect.com
J Fenoll, P Hellín, CM Martínez, P Flores… - … of Chromatography A, 2012 - Elsevier
A sensitive multiresidue method for the simultaneous determination of sixteen phenylurea herbicides and their main metabolites in amended soils has been developed. Liquid …
Number of citations: 50 www.sciencedirect.com
R Carabias‐Martínez… - Journal of separation …, 2005 - Wiley Online Library
New materials based on molecularly imprinted polymers (MIPs) have been developed for use as sorbents in solid phase extraction to preconcentrate some urea herbicides. In the …
J Fenoll, P Sabater, G Navarro, G Pérez-Lucas… - Journal of hazardous …, 2013 - Elsevier
The photocatalytic degradation of sixteen substituted phenylurea herbicides (PUHs) in pure water has been studied using zinc oxide (ZnO) and titanium dioxide (TiO 2 ) as photocatalyst …
Number of citations: 65 www.sciencedirect.com
S Klementova - Herbicides—Properties, Synthesis and Control of …, 2012 - books.google.com
The application of herbicides to agricultural soil is a well established and effective practice to control weed growth. Another areas of herbicide application are roads and railways where …
Number of citations: 5 books.google.com
J Fenoll, P Hellín, CM Martínez, P Flores, S Navarro - Talanta, 2011 - Elsevier
In this work, a rapid and sensitive analytical multiresidue method has been developed for the simultaneous determination of 48 pesticides and 19 metabolites in waters (tap, leaching …
Number of citations: 88 www.sciencedirect.com
D García‐Gómez, E Rodríguez‐Gonzalo… - Biomedical …, 2015 - Wiley Online Library
In the present work we describe a two‐dimensional liquid chromatographic system (2D‐LC) with detection by mass spectrometry (MS) for the simultaneous separation of endogenous …
A Agüera López… - … Contaminants in the …, 2014 - Wiley Online Library
A large variety and quantity of pesticides are continuously discharged into the environment worldwide. Once they reach the environment, they are subject to biotic or abiotic …
Number of citations: 9 onlinelibrary.wiley.com
E Rodríguez-Gonzalo, D García-Gómez… - … of Chromatography A, 2010 - Elsevier
The present article describes the development and validation of a LC–MS/MS method for the determination and confirmation of biomarkers of exposure to different types of xenobiotics …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.